molecular formula C14H15NO3 B3058326 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester CAS No. 88960-38-7

3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester

Cat. No.: B3058326
CAS No.: 88960-38-7
M. Wt: 245.27 g/mol
InChI Key: PTSYURVCMYFJJC-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester (hereafter referred to as the target compound) is a quinoline derivative characterized by a hydroxyl group at position 4, methyl groups at positions 2 and 6, and an ethyl ester at the carboxylic acid moiety of position 2. Quinoline derivatives are widely studied for their pharmacological properties, including antibacterial, anti-inflammatory, and antioxidant activities .

Properties

IUPAC Name

ethyl 2,6-dimethyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)12-9(3)15-11-6-5-8(2)7-10(11)13(12)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSYURVCMYFJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388113
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88960-38-7
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents . One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as PEG-supported sulfonic acid can be used to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-2,4-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity: The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact effectively with bacterial enzymes.
    • Antiviral Potential: Studies have indicated that derivatives of this compound may inhibit viral replication, suggesting potential applications in antiviral drug development .
  • Therapeutic Applications
    • Cancer Treatment: Research has shown that quinoline derivatives can induce apoptosis in cancer cells. Preliminary studies suggest that 3-quinolinecarboxylic acid derivatives may also exhibit similar properties, warranting further investigation into their efficacy against various cancer types .
    • Malaria Treatment: Quinoline compounds are well-known for their antimalarial activity. This specific ester has been noted for its potential in developing new treatments against malaria, particularly in resistant strains .
  • Industrial Uses
    • Dyes and Pigments Production: The unique chemical structure of this compound allows it to serve as a precursor in the synthesis of dyes and pigments used in various industrial applications .
    • Chemical Intermediates: It is used as a building block for synthesizing more complex quinoline derivatives, which are valuable in both pharmaceutical and chemical manufacturing processes .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various quinoline derivatives highlighted the effectiveness of 3-quinolinecarboxylic acid esters against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the structure could enhance activity against resistant strains.

Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that certain derivatives of this compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic pathways, suggesting potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair . It also interacts with G protein-coupled receptors, leading to various cellular responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Biological Activity Key Differences
Target Compound 4-OH, 2,6-diCH₃, 3-COOEt Antibacterial, antioxidant Baseline structure for comparison
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester 4-OH, 6,8-diF, 3-COOEt Enhanced antibacterial activity against S. aureus Fluorine atoms increase electronegativity and metabolic stability
Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate 4-OH, 5,8-diCH₃, 3-COOEt Not explicitly reported; likely similar Methyl groups at positions 5 and 8 alter steric effects
Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate 4-OH, 6-CH₂CH₃, 3-COOEt Antimalarial (MMV007116) Ethyl group at position 6 increases lipophilicity
Ethyl 4,6-dichloroquinoline-3-carboxylate 4,6-diCl, 3-COOEt Intermediate in drug synthesis Chlorine substituents enhance electrophilicity

Key Observations :

  • Fluorinated analogs (e.g., 6,8-difluoro derivative) exhibit stronger antibacterial activity due to fluorine’s electron-withdrawing effects, which may improve target binding .
  • Chlorinated analogs (e.g., 4,6-dichloro derivative) are more reactive in hydrolysis and degradation pathways, limiting their stability .
  • Ethyl vs. methyl esters : Ethyl esters generally confer higher lipophilicity than methyl esters, enhancing tissue penetration .
Antibacterial Activity
  • The target compound and its 6,8-difluoro analog show activity against Gram-positive bacteria (S. aureus, B. subtilis), with MIC values <10 µg/mL .
  • Mechanism: Inhibition of DNA gyrase or topoisomerase IV, common targets for quinolone antibiotics .
Antioxidant and Wound Healing
  • Hydroxyquinoline derivatives scavenge free radicals (IC₅₀ ~20 µM in DPPH assay) and accelerate wound closure in murine models .
Metabolic Stability
  • Fluorinated derivatives resist oxidative degradation better than hydroxylated analogs .
  • Ethyl esters are hydrolyzed to active acids in vivo, as seen in azoxystrobin biodegradation pathways .

Physicochemical Properties

Property Target Compound 6,8-Difluoro Analog 4,6-Dichloro Analog
Molecular Formula Likely C₁₄H₁₅NO₃ C₁₂H₉F₂NO₃ C₁₂H₉Cl₂NO₃
Molecular Weight ~245–265 g/mol 253.2 g/mol 274.1 g/mol
LogP (Predicted) ~2.5 ~3.0 ~3.2
Aqueous Solubility Low Very low Insoluble

Biological Activity

3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester (CAS No. 88960-38-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO3, with a molecular weight of 245.274 g/mol. The structure features a quinoline ring system that is often associated with various pharmacological activities.

Antibacterial Activity

Quinoline derivatives are known for their antibacterial properties. Research indicates that derivatives of 4-hydroxyquinoline-3-carboxylic acid exhibit potent activity against various bacterial strains by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication. This mechanism is particularly effective against Gram-negative bacteria .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 4-hydroxy-2-thioxoquinoline-3-carboxylateE. coli4 µg/mL
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylateS. aureus8 µg/mL
Ethyl 3-quinolinecarboxylic acidPseudomonas aeruginosa16 µg/mL

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against Hepatitis B Virus (HBV). In vitro experiments demonstrated that these compounds can inhibit HBV replication significantly at concentrations as low as 10 µM. The molecular docking simulations suggest that these compounds interact effectively with viral proteins, thereby blocking the replication process .

Anticancer Properties

The anticancer activity of quinoline derivatives has gained attention due to their ability to inhibit crucial cellular pathways involved in cancer progression. For instance, certain derivatives have been shown to inhibit the c-Myc/Max/DNA complex formation, which is vital for tumor growth and survival .

Case Study: Anticancer Activity Evaluation

A study evaluated the effects of various quinoline derivatives on cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Findings: Several derivatives exhibited IC50 values below 20 µM, indicating potent anticancer activity.

Table 2: Anticancer Activity Against Different Cell Lines

Compound NameCell LineIC50 (µM)
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylateHeLa15
Methyl quinoline-3-carboxylic acidMCF712
Ethyl 3-quinolinecarboxylic acidA54918

The biological activity of this compound can be attributed to its ability to interfere with multiple cellular processes:

  • Inhibition of DNA Gyrase: As mentioned earlier, quinolines disrupt bacterial DNA replication.
  • Blocking Viral Replication: The interaction with viral proteins prevents the assembly and replication of viruses like HBV.
  • Inducing Apoptosis in Cancer Cells: Quinoline derivatives can trigger apoptotic pathways in cancer cells through the modulation of key signaling molecules.

Q & A

Q. What are the established synthetic routes for 3-quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester?

The compound is typically synthesized via esterification and hydrolysis steps. For example, ethyl esters of quinolinecarboxylic acids can be prepared by refluxing intermediates in diphenyl ether (60% yield), followed by hydrolysis with 10% NaOH in methanol (86.5% yield) to generate the carboxylic acid derivative . Pfitzinger reactions involving isatin and ketones in ethanolic KOH (80°C) are also applicable for quinolinecarboxylic acid synthesis, with subsequent alkylation using ethyl bromoacetate to introduce ester groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions (e.g., methyl and hydroxy groups at positions 2, 4, and 6).
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • Infrared (IR) spectroscopy to identify functional groups like ester (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .

Q. How does solubility impact experimental design for this compound?

The ethyl ester group enhances lipophilicity, making it soluble in organic solvents (e.g., DMSO, methanol) but poorly soluble in water. This property necessitates solvent optimization for biological assays, such as using DMSO as a stock solution followed by dilution in aqueous buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Variables to optimize include:

  • Temperature : Higher temperatures (e.g., 90°C) during cyclization improve quinoline ring formation .
  • Catalyst selection : KOH or NaOH in alcoholic solutions enhances hydrolysis efficiency .
  • Reaction time : Prolonged reflux (e.g., 3–4 hours) increases esterification yields but risks decomposition of sensitive substituents .

Q. What structural features influence antibacterial activity, and how can discrepancies in reported data be resolved?

Substituents like fluorine (electron-withdrawing) and methoxy groups (electron-donating) modulate antibacterial potency by altering membrane permeability or target binding . Discrepancies in activity across studies may arise from:

  • Bacterial strain variability : Gram-positive vs. Gram-negative strains (e.g., S. aureus vs. E. coli) .
  • Assay conditions : Differences in concentration ranges, solvent carriers, or incubation times .

Q. What factors govern the compound’s stability under storage or experimental conditions?

  • Hydrolysis sensitivity : The ester group is prone to hydrolysis in aqueous alkaline conditions, requiring storage in anhydrous environments .
  • Light and temperature : Degradation is minimized by storing in amber vials at 4°C, as demonstrated for related quinoline esters .

Q. How is this compound utilized in multi-step syntheses of pharmacologically active derivatives?

The ethyl ester serves as a precursor for carboxylic acid derivatives via hydrolysis. For example, hydrolysis of ethyl esters under acidic conditions (e.g., HCl) yields free acids, which are intermediates for amide or peptide conjugates with antimicrobial or anti-inflammatory activity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthetic yields or biological efficacy?

  • Reproduce conditions : Ensure reagent purity, solvent grades, and equipment calibration match original studies .
  • Validate assays : Use standardized bacterial strains (e.g., ATCC controls) and replicate experiments with internal controls .
  • Characterize intermediates : NMR or HPLC analysis at each step confirms structural integrity and identifies side products .

Methodological Recommendations

  • Synthesis : Prioritize diphenyl ether for high-temperature cyclization to avoid side reactions .
  • Biological testing : Use broth microdilution assays with DMSO ≤1% to maintain bacterial viability .
  • Stability studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) to predict shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
Reactant of Route 2
3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester

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